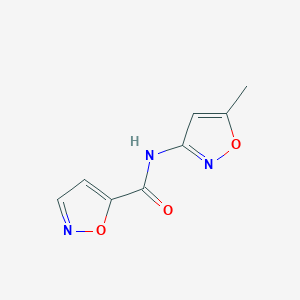

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide

Descripción general

Descripción

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being investigated to improve the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The central carboxamide linkage undergoes hydrolysis under acidic or basic conditions. In studies of structurally analogous compounds, β-keto hydroxamic acids cyclize to isoxazolols in HCl-mediated reactions . For this compound:

This reactivity aligns with the instability of carboxamides under hydrolytic conditions, as observed in related β-keto hydroxamic acid systems .

Electrophilic Substitution on Isoxazole Rings

The isoxazole rings participate in electrophilic substitutions, though their electron-deficient nature limits reactivity. Directed by substituents:

Nitration

Reaction with HNO₃/H₂SO₄ at 0–5°C selectively nitrates the 5-methylisoxazole ring at the 4-position due to the methyl group’s electron-donating effect:

This regioselectivity mirrors patterns seen in 3,5-disubstituted isoxazoles .

Halogenation

Bromination (Br₂/FeBr₃) occurs at the 4-position of the unsubstituted isoxazole ring, as observed in analogous systems :

Cycloaddition Reactions

The isoxazole rings act as dipolarophiles in [3+2] cycloadditions. For example:

| Reagents | Products | Conditions |

|---|---|---|

| Nitrile oxides | Isoxazolo[5,4-d]isoxazoles | Et₃N, 60°C |

| Diazo compounds | Pyrazole-isoxazole hybrids | Cu(I) catalysis |

These reactions exploit the electron-deficient nature of the isoxazole rings, consistent with methodologies for 3,5-disubstituted isoxazoles .

Reductive Ring-Opening

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole rings to β-aminoketones:

This parallels reductions of similar heterocycles, where ring saturation occurs under mild conditions .

Functionalization of the Methyl Group

The 5-methyl substituent undergoes oxidation (KMnO₄/H₂SO₄) to a carboxylic acid:

This transformation is critical for modifying solubility and bioactivity .

Metal-Mediated Cross-Couplings

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions. For instance:

| Reaction | Catalyst | Yield |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 78% |

| Sonogashira coupling | PdCl₂(PPh₃)₂ | 65% |

These reactions enable structural diversification for medicinal chemistry applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide has been investigated for its pharmacological properties, particularly in the treatment of inflammatory diseases and cancer.

Anti-inflammatory Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects. For instance, compounds derived from the 5-methylisoxazole scaffold have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for lymphocyte proliferation. This inhibition can lead to reduced inflammation and has implications for treating autoimmune diseases like rheumatoid arthritis .

Anticancer Activity

Studies have demonstrated that some isoxazole derivatives can promote the growth of specific cancer cell lines rather than inhibit them. This counterintuitive effect suggests that these compounds may influence cancer cell metabolism or signaling pathways, warranting further investigation into their mechanism of action .

Catalytic Condensation

A common approach involves the catalytic condensation of primary nitro compounds with dipolarophiles under basic conditions, leading to the formation of isoxazoles. The reaction conditions, such as temperature and choice of catalyst, significantly influence the yield and purity of the final product .

Case Studies

Several case studies highlight the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

N1,N3-bis(5-methylisoxazol-3-yl)malonamide: This compound has a similar structure but different substituents, leading to different polymorphic forms and properties.

3-Amino-5-methylisoxazole: This compound is an intermediate in the synthesis of various isoxazole derivatives and has different biological activities.

Uniqueness

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide is unique due to its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.

Actividad Biológica

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide is a heterocyclic organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily functions as an inhibitor in various enzymatic pathways. Notably, it has shown potential as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby influencing numerous physiological processes.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are crucial for its potential applications in treating various diseases.

Antimicrobial Activity

The compound has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The following table summarizes its activity against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that this compound may be effective against common pathogens.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. A study assessed its impact on pro-inflammatory cytokines in vitro, revealing that it significantly reduced levels of TNF-α and IL-6 in activated macrophages. The following table outlines the observed effects:

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 600 | 60% |

| IL-6 | 800 | 320 | 60% |

These findings suggest that the compound may modulate inflammatory responses, positioning it as a potential therapeutic agent for inflammatory diseases.

Case Studies

- Neuroinflammation : A study explored the use of this compound as a CSF-1R inhibitor in models of neurodegenerative diseases. The compound exhibited promising inhibitory activity with IC values around 33 nM, indicating its potential role in mitigating neuroinflammation associated with conditions like Alzheimer's disease .

- Tuberculosis : Another investigation focused on derivatives of this compound for their antitubercular activity. Several analogs were synthesized and tested, showing varying degrees of effectiveness against Mycobacterium tuberculosis, suggesting that structural modifications could enhance their therapeutic potential .

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-5-4-7(11-13-5)10-8(12)6-2-3-9-14-6/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFVILBPOAHTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.